molecular formula C19H22FN7O B2585537 5-fluoro-4-(4-methoxyphenyl)-6-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}pyrimidine CAS No. 2380078-19-1

5-fluoro-4-(4-methoxyphenyl)-6-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B2585537
CAS No.: 2380078-19-1
M. Wt: 383.431
InChI Key: MEVRTZPTODLJKF-UHFFFAOYSA-N
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Description

5-fluoro-4-(4-methoxyphenyl)-6-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}pyrimidine is a compound that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse pharmacological properties, including neuroprotective and anti-inflammatory effects . The presence of both triazole and pyrimidine moieties in the structure contributes to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-4-(4-methoxyphenyl)-6-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}pyrimidine involves multiple steps. One common method includes the following steps :

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Triazole Moiety: The triazole moiety is introduced via a cyclization reaction using suitable reagents.

    Functionalization: The final compound is obtained by functionalizing the pyrimidine core with the triazole moiety and other substituents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-4-(4-methoxyphenyl)-6-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed to modify specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the triazole and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-fluoro-4-(4-methoxyphenyl)-6-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}pyrimidine has several scientific research applications :

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory treatments.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-4-(4-methoxyphenyl)-6-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}pyrimidine involves several molecular targets and pathways :

    Inhibition of ER Stress: The compound reduces the expression of endoplasmic reticulum chaperones, thereby alleviating ER stress.

    Apoptosis Inhibition: It inhibits apoptosis by reducing the levels of apoptosis markers such as cleaved caspase-3.

    NF-kB Pathway: The compound inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.

Properties

IUPAC Name

5-fluoro-4-(4-methoxyphenyl)-6-[4-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN7O/c1-25-13-23-24-16(25)11-26-7-9-27(10-8-26)19-17(20)18(21-12-22-19)14-3-5-15(28-2)6-4-14/h3-6,12-13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVRTZPTODLJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CN2CCN(CC2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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